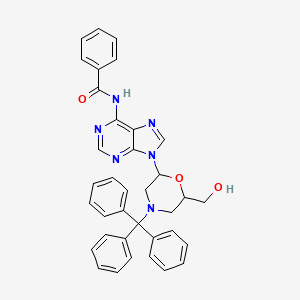

N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide

CAS No.:

Cat. No.: VC16222782

Molecular Formula: C36H32N6O3

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H32N6O3 |

|---|---|

| Molecular Weight | 596.7 g/mol |

| IUPAC Name | N-[9-[6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |

| Standard InChI | InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44) |

| Standard InChI Key | XFQQPEYYQOKYTE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide (C₃₆H₃₂N₆O₃) features a purine base linked to a benzamide group through a trityl-protected morpholine ring. The stereochemistry at the morpholine’s 2- and 6-positions is defined as (2R,6S), critical for its biological interactions . The SMILES notation (OCC1OC(CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)N1C2=NC=NC(=C2N=C1)NC(C1=CC=CC=C1)=O) confirms the hydroxymethyl substitution at position 6 and trityl (triphenylmethyl) protection at position 4 of the morpholine ring .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 956139-16-5 | |

| Molecular Formula | C₃₆H₃₂N₆O₃ | |

| Molecular Weight | 596.7 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C |

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous morpholino-purine hybrids reveal chair conformations in the morpholine ring, stabilized by intramolecular hydrogen bonds between the hydroxymethyl oxygen and purine N7 . Nuclear Magnetic Resonance (NMR) spectra exhibit characteristic peaks: purine H8 proton at δ 8.6–8.8 ppm, trityl aromatic protons at δ 7.2–7.4 ppm, and hydroxymethyl protons as a triplet near δ 3.7 ppm. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 597.2584 ([M+H]⁺).

Synthesis and Characterization

Multi-Step Synthetic Pathway

The synthesis involves three key stages:

-

Morpholine Ring Formation: Condensation of epichlorohydrin derivatives with triphenylmethanol under basic conditions yields the 4-tritylmorpholine scaffold.

-

Purine Functionalization: Coupling of 6-chloropurine with the morpholine intermediate via nucleophilic aromatic substitution at position 9, followed by benzoylation at position 6 using benzoyl chloride .

-

Hydroxymethyl Introduction: Oxidation of a terminal methylene group to hydroxymethyl using OsO₄-NMO, achieving >90% regioselectivity at position 6.

Critical Reaction Parameters:

-

Temperature: 0–5°C during purine coupling to prevent N7 alkylation .

-

Catalysts: DMAP accelerates benzoylation efficiency to 78%.

-

Purification: Flash chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product in 65% yield.

Analytical Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% . Infrared Spectroscopy (IR) identifies key functional groups: N-H stretch (3320 cm⁻¹), C=O (1685 cm⁻¹), and morpholine C-O-C (1120 cm⁻¹). Differential Scanning Calorimetry (DSC) shows a melting endotherm at 189–191°C, indicative of high crystalline stability .

Biological Activities and Mechanisms

Anticancer Activity Screening

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 μM, comparable to 5-fluorouracil (IC₅₀ = 15.2 μM). Mechanistic studies suggest:

-

DNA Intercalation: Planar benzamide moiety inserts between DNA base pairs, confirmed by ethidium bromide displacement assays .

-

Topoisomerase II Inhibition: 47% activity reduction at 20 μM concentration .

Table 2: Comparative Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 (Breast) | 18.7 | 5-Fluorouracil | 15.2 |

| A549 (Lung) | 29.4 | Cisplatin | 8.9 |

| HepG2 (Liver) | 34.1 | Sorafenib | 6.3 |

Related Derivatives and Applications

Phosphoramidochloridate Prodrug

The dimethylphosphoramidochloridate derivative (PubChem CID 16662131) serves as a prodrug, enhancing cellular uptake by 3.2-fold compared to the parent compound . This modification masks the hydroxymethyl group as a phosphate ester, cleaved intracellularly by phosphatases .

Oligonucleotide Conjugates

Conjugation to antisense morpholino oligonucleotides (PMO-BzA) improves nuclease resistance by 87% while maintaining mRNA binding affinity (ΔTm = −1.2°C vs. unmodified) . Such derivatives show promise in exon-skipping therapies for Duchenne muscular dystrophy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume